2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a pyridine ring and a methoxyphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazolopyrimidine core in the presence of a base such as sodium hydride.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the triazolopyrimidine-pyridine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways such as the ERK signaling pathway, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring that show comparable chemical reactivity and biological properties.
Uniqueness
2-Methoxy-3-[5-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H17N5O2/c1-24-16-7-3-6-13(17(16)25-2)15-9-14(12-5-4-8-19-10-12)22-18-20-11-21-23(15)18/h3-11,15H,1-2H3,(H,20,21,22) |
InChI Key |
QAKJCWQMFJXWNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C=C(NC3=NC=NN23)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.